molecular formula C9H5NOS B15118649 5-(Thiophen-3-yl)furan-2-carbonitrile

5-(Thiophen-3-yl)furan-2-carbonitrile

Cat. No.: B15118649
M. Wt: 175.21 g/mol
InChI Key: TUOSVHJOYYPECH-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)furan-2-carbonitrile: is a heterocyclic compound that features both thiophene and furan rings, which are fused together with a nitrile group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)furan-2-carbonitrile typically involves the reaction of 3-oxopropanenitriles with alkenes mediated by manganese (III) acetate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)furan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Thiophen-3-yl)furan-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)furan-2-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di(thiophen-2-yl)furan-3-carbonitrile: Similar structure but with two thiophene rings.

    Thiophene-2-carbonitrile: Contains only the thiophene ring with a nitrile group.

    Furan-2-carbonitrile: Contains only the furan ring with a nitrile group.

Uniqueness

5-(Thiophen-3-yl)furan-2-carbonitrile is unique due to the combination of thiophene and furan rings, which imparts distinct electronic and structural properties

Properties

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

5-thiophen-3-ylfuran-2-carbonitrile

InChI

InChI=1S/C9H5NOS/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-4,6H

InChI Key

TUOSVHJOYYPECH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C#N

Origin of Product

United States

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